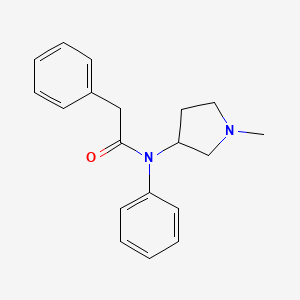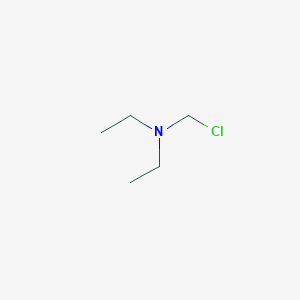![molecular formula C11H12ClN3O4 B14709983 (4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)acetic acid CAS No. 13909-29-0](/img/structure/B14709983.png)
(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)acetic acid typically involves the reaction of 4-aminophenylacetic acid with 2-chloroethyl isocyanate and nitrosyl chloride. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common in monitoring the production process .
化学反応の分析
Types of Reactions
(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
科学的研究の応用
(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of (4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The nitroso group can form reactive intermediates that interact with cellular components, leading to various biological effects. The chloroethyl group can also participate in alkylation reactions, which may contribute to its biological activity .
類似化合物との比較
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has similar structural features and is studied for its antimicrobial and anticancer properties.
Tranexamic acid: Although structurally different, it shares some pharmacological properties with (4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)acetic acid.
Uniqueness
This compound is unique due to its combination of a nitroso group and a chloroethyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
13909-29-0 |
|---|---|
分子式 |
C11H12ClN3O4 |
分子量 |
285.68 g/mol |
IUPAC名 |
2-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]phenyl]acetic acid |
InChI |
InChI=1S/C11H12ClN3O4/c12-5-6-15(14-19)11(18)13-9-3-1-8(2-4-9)7-10(16)17/h1-4H,5-7H2,(H,13,18)(H,16,17) |
InChIキー |
ISHRKCISRZYJGC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC(=O)O)NC(=O)N(CCCl)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


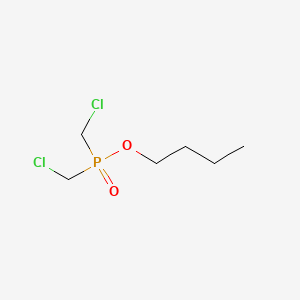
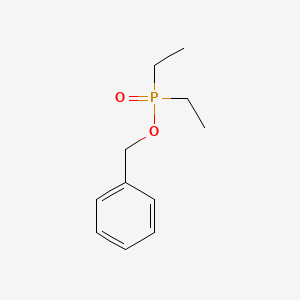
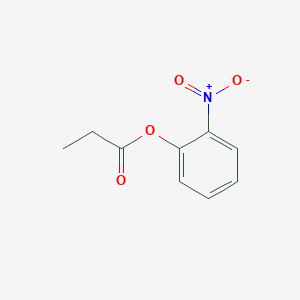
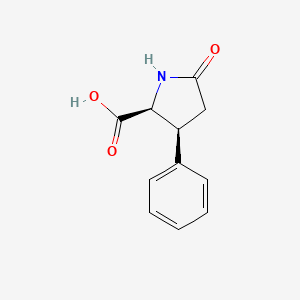

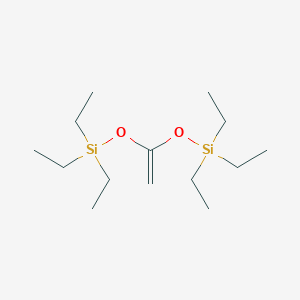
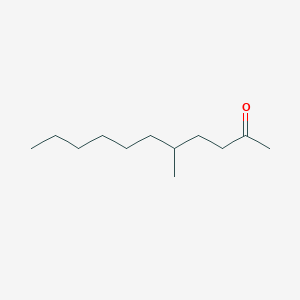
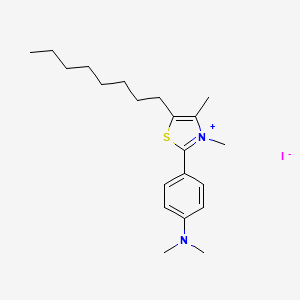
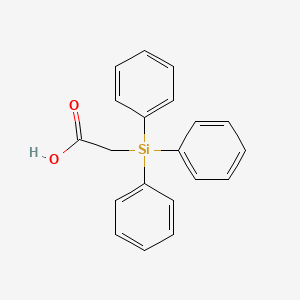
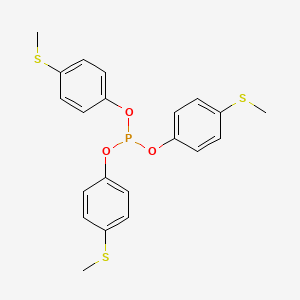
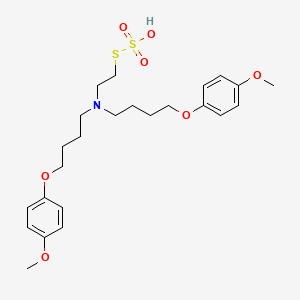
![1,4,6-Trioxaspiro[4.6]undecane](/img/structure/B14709957.png)
